2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a disubstituted benzamide derivative featuring:
- A benzamide core with 2-chloro and 5-nitro substituents.
- An N-(4-ethoxybenzo[d]thiazol-2-yl) group, introducing a benzo[d]thiazole ring substituted with an ethoxy group at position 4.
- An N-(pyridin-2-ylmethyl) group, adding a pyridine moiety at the amide nitrogen.
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-2-31-18-7-5-8-19-20(18)25-22(32-19)26(13-14-6-3-4-11-24-14)21(28)16-12-15(27(29)30)9-10-17(16)23/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQQIDNTBMKRLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of thiazole compounds is diverse and depends on the specific target they interact with. For instance, some thiazole compounds inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase A 2.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, they can inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin. This inhibition can lead to anti-inflammatory effects.
Result of Action
The result of the compound’s action can vary depending on the specific target and pathway it affects. For instance, if the compound inhibits the biosynthesis of prostaglandins, it could potentially have anti-inflammatory effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, alcohol, and ether, as well as its stability in different solvents, can affect its action. .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency against M. tuberculosis. The inhibitory concentrations of these molecules were compared with standard reference drugs.
Biological Activity
The compound 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C22H17ClN4O4S
- Molecular Weight : 468.91 g/mol
- Purity : Typically around 95%.
Benzothiazole derivatives, including this compound, have shown significant biological activity due to their ability to interact with various biological targets. The primary mechanism involves inhibition of the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis (M. tuberculosis). This interaction enhances the compound's anti-tubercular activity, making it a candidate for further development in treating tuberculosis .
Anti-Tubercular Activity
Recent studies have demonstrated that compounds similar to This compound exhibit potent anti-tubercular properties. The following table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of related benzothiazole derivatives against M. tuberculosis:
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | NT | 0.32 |
| 7c | NT | 0.32 |
| 7d | NT | 0.25 |
| 7e | 9.2 ± 1.5 | 0.09 |
| INH | 0.2 | — |
These results indicate that the compound may possess comparable or superior activity relative to established anti-tubercular agents.
Cytotoxicity and Antiproliferative Effects
The compound's cytotoxic effects have been evaluated using various cancer cell lines, including HeLa cells. Preliminary results suggest that it induces apoptosis through both extrinsic and intrinsic pathways, highlighting its potential as an anticancer agent .
Study on Anticancer Activity
In a recent study, a series of benzothiazole derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast). The results indicated that certain derivatives exhibited significant cytotoxicity with lower IC50 values compared to standard treatments like irinotecan .
Evaluation of Antimicrobial Properties
Research has also focused on the antimicrobial properties of benzothiazole derivatives. In vitro assays demonstrated that these compounds could inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Scientific Research Applications
Biochemical Applications
1. Anti-Tubercular Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising anti-tubercular properties. The compound's structural features allow it to interact effectively with the target enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis. In vitro assays have shown that derivatives like 2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide can inhibit the growth of M. tuberculosis with significant potency .
2. Protein Interaction Studies
Research has demonstrated that compounds similar to this benzothiazole derivative can influence protein aggregation, particularly in proteins associated with diseases such as Alzheimer’s and amyloidosis. These interactions are vital for understanding the mechanisms of aggregation and developing therapeutic strategies .
Therapeutic Potential
1. Antimicrobial Properties
The compound's ability to inhibit various bacterial strains makes it a candidate for further development into antimicrobial agents. Its nitro group is known to enhance antibacterial activity, making it a focus for studies aimed at combating resistant strains of bacteria .
2. Cancer Research
The structural motifs present in this compound suggest potential anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, warranting further investigation into this compound's efficacy .
Case Studies
Comparison with Similar Compounds
Structural Features
Key Points of Differentiation :
- Disubstituted Amide Nitrogen: Unlike monosubstituted analogues (e.g., N-(5-chlorothiazol-2-yl)benzamide ), the dual substitution on the amide nitrogen may influence conformational flexibility and target binding.
- Benzothiazole vs. Thiazole : The benzo[d]thiazole ring in the target compound enhances aromaticity compared to simpler thiazole derivatives (e.g., 2-chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides ).
- Substituent Effects: The 4-ethoxy group on benzothiazole increases lipophilicity relative to methyl or thiocyanate substituents in anti-tubercular benzothiazoles .
Table 1: Structural Comparison
Anticancer Potential:
- Thiazole-acetamide derivatives (e.g., 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) demonstrated activity against A549 lung carcinoma cells, with compounds 3e, 3f, and 3g showing notable efficacy .
- Triazole-thiazole hybrids, such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, inhibited NCI-H522 lung cancer cells by 40% .
Anti-Inflammatory and Anti-Tubercular Activity:
- Thiazole derivatives with p-substituted phenyl groups (e.g., 2-chloro-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides) acted as MMP inhibitors , suggesting anti-inflammatory applications .
- Chloro and thiocyanate-substituted benzothiazoles exhibited anti-tubercular activity against Mycobacterium tuberculosis .
Enzyme Inhibition:
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibited the PFOR enzyme via amide conjugation, critical in anaerobic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
